cis-4-Heptenal

Catalog No.
S759520
CAS No.
6728-31-0
M.F
C7H12O
M. Wt
112.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-4-Heptenal

CAS Number

6728-31-0

Product Name

cis-4-Heptenal

IUPAC Name

(E)-hept-4-enal

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+

InChI Key

VVGOCOMZRGWHPI-ONEGZZNKSA-N

SMILES

CCC=CCCC=O

solubility

soluble in alcohol and most fixed oils; insoluble in water

Synonyms

(4Z)-4-Heptenal; (Z)-4-Heptenal; (4Z)-Heptenal; (Z)-4-Heptenal; 4-cis-Heptenal

Canonical SMILES

CCC=CCCC=O

Isomeric SMILES

CC/C=C/CCC=O

The exact mass of the compound cis-4-Heptenal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol and most fixed oils; insoluble in water. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

cis-4-Heptenal (CAS: 6728-31-0) is an unsaturated aliphatic aldehyde utilized in the flavor and fragrance industry to impart specific creamy, dairy, and buttery notes. Unlike saturated aldehydes that offer generic fatty profiles, the (Z)-isomer configuration at the C4 position yields an olfactory profile critical for dairy and bakery flavor formulations. In industrial procurement, it is selected for its exceptionally low odor detection threshold, which allows formulators to achieve target sensory profiles at parts-per-billion (ppb) dosing levels [1]. This potency makes it a cost-effective ingredient in commercial scale-up, provided strict isomeric purity is maintained.

Procurement Fit

Selection context Unsaturated aldehyde standard for lipid oxidation research
Format Stabilized liquid with 0.5% α‑tocopherol to preserve cis geometry
Purity tiers Analytical, research, and FCC flavor-grade options available

Attempting to substitute cis-4-heptenal with its geometric isomer (trans-4-heptenal), structural analogs (trans-2-heptenal), or saturated counterparts (heptanal) results in formulation failures. Human olfactory receptors are stereospecific; while the cis-isomer delivers creamy notes, the trans-isomer and heptanal introduce harsh, rancid, or generic fatty off-notes [1]. Furthermore, structural differences drastically alter physicochemical behavior in food matrices. Linear-shaped analogs exhibit significantly higher binding affinities to plant proteins than the spherical cis-4-heptenal, leading to rapid flavor fade in high-protein formulations [2]. Consequently, procurement must strictly specify the (Z)-isomer to ensure sensory target achievement and shelf-life stability.

Isomer Substitution Risk

Sensory character
cis‑4‑Heptenal: potent creamy‑green note
trans‑4‑Heptenal: distinctly different odor profile may shift formulation outcome
Detection threshold
Approximately 0.4 ppb in air for cis isomer
trans isomer threshold significantly higher; sensory potency may not transfer
Stability and GC retention
Lower thermodynamic stability; specific stabilized storage required
Measurably different chromatographic behavior may alter analytical marker specificity

Sensory Potency: Odor Detection Threshold Comparison

The commercial viability of a flavor compound is heavily dictated by its odor detection threshold, determining the required dosing concentration. Quantitative sensory analysis demonstrates that cis-4-heptenal possesses a detection threshold of 0.001 ppm (1 ppb) in aqueous systems. In contrast, its geometric isomer, trans-4-heptenal, has a threshold of 0.32 ppm (320 ppb) under identical conditions[1]. This 320-fold difference in sensory potency means that utilizing the pure cis-isomer requires drastically lower material inputs to achieve the same flavor impact, reducing cost-in-use and minimizing the risk of solvent overload in the final formulation.

Evidence DimensionOdor Detection Threshold (Aqueous)
Target Compound Data0.001 ppm (1 ppb)
Comparator Or Baselinetrans-4-heptenal (0.32 ppm / 320 ppb)
Quantified Difference320-fold lower detection threshold
ConditionsAqueous matrix sensory evaluation

A 320-fold higher potency allows formulators to use significantly less material, optimizing procurement budgets and preventing formulation dilution.

Olfactory threshold
Cross-study comparable
0.4 ppb in air
Estimated >4‑fold lower vs trans isomer
Supports Z‑isomer selection for trace‑level aroma contribution
Detection threshold from available reporting; trans threshold not explicitly provided in same source

Formulation Stability: Plant Protein Binding Affinity

In plant-based foods, flavor compounds often bind to commercial protein isolates, resulting in 'flavor fade' which limits shelf-life. Physicochemical studies evaluating flavor-protein interactions reveal that the spatial configuration of heptenal isomers dictates their binding affinity. The spherical configuration of cis-4-heptenal results in a protein binding rate of 18.19%. Conversely, the linear-shaped trans-2-heptenal exhibits a significantly higher binding rate of 54.60% when exposed to commercial pea, soy, and whey protein isolates [1]. This quantitative advantage ensures that cis-4-heptenal remains highly volatile and organoleptically active in high-protein matrices.

Evidence DimensionProtein Binding Affinity
Target Compound Data18.19% binding
Comparator Or Baselinetrans-2-heptenal (54.60% binding)
Quantified Difference3-fold lower protein binding
Conditions5 mg/L flavor concentration in 1% w/v protein isolate solutions (pea, soy, lupin, whey)

Low protein binding prevents flavor fade in plant-based and high-protein formulations, ensuring consistent product quality and extended shelf-life.

Flavor use level
Class-level inference
0.1 ppb – 0.1 ppm
Approximately 100‑ to 1000‑fold lower effective concentration vs typical green aldehydes
Supports high‑impact modifier screening at low concentration
Recommendation from supplier technical data sheet; independent validation to verify

Formulation Synergy: High-Impact Dosing in Dairy Accords

In the formulation of brown butter and dairy flavors, achieving a rich profile traditionally relied on high concentrations of diketones like diacetyl, which present volatility and occupational exposure concerns. Modern formulation strategies utilize cis-4-heptenal as a synergistic compound to achieve creamy notes at trace levels. Standard brown butter flavor libraries demonstrate that while diacetyl and acetoin are required at 3–6 ppm and 20–40 ppm respectively, cis-4-heptenal provides critical flavor rounding at concentrations of 0.01–0.05 ppm [1]. This allows flavorists to reduce overall diketone dependency while maintaining the full-bodied dairy profile, making cis-4-heptenal a high-efficiency procurement target.

Evidence DimensionRequired Formulation Dosing Concentration
Target Compound Datacis-4-heptenal (0.01–0.05 ppm)
Comparator Or BaselineDiacetyl / Acetoin baselines (3–40 ppm)
Quantified Difference100x to 1000x lower dosing requirement for flavor rounding
ConditionsStandard brown butter flavor compound library formulation

Enables the creation of premium dairy flavors with significantly lower diketone concentrations, improving safety profiles and cost-in-use.

Isomer purity and stability
Direct head-to-head comparison
cis: 161.22 °C estimated bp; trans: 141.64 °C
19.6 °C higher bp for cis α‑tocopherol stabilized
Stabilization requirement and distinct boiling point necessitate specific procurement and storage protocols
EPI Suite v4.11 estimations from RIFM safety assessment
Analytical grade purity options
Data to verify
>95.0% GC (analytical standard) 99.06% (research grade) ≥98% (FCC flavor grade)
Tiered purity availability supports matching grade to method validation or regulatory requirements
Vendor-specified purity; independent verification recommended for critical method transfer

Plant-Based Dairy Alternatives (Vegan Milk and Cheese)

Due to its exceptionally low protein binding affinity (18.19%) compared to linear aldehydes, cis-4-heptenal is the premier choice for flavoring plant-based dairy products formulated with pea or soy protein isolates. It resists flavor fade, ensuring that vegan milks and cheeses retain their characteristic creamy, buttery notes throughout their shelf-life[1].

Diacetyl-Reduced Bakery and Butter Flavors

In industrial bakery formulations where occupational exposure to high levels of diacetyl is a concern, cis-4-heptenal serves as a critical high-impact flavor rounder. Effective at trace concentrations (0.01–0.05 ppm), it imparts essential rich and creamy notes, allowing for a significant reduction in total diketone usage without compromising the sensory profile [2].

High-End Balsamic and Vanilla Fragrance Accords

Beyond food applications, the olfactory properties of cis-4-heptenal are utilized in fine fragrances to impart subtle creaminess. Its high potency (0.001 ppm detection threshold) makes it a cost-effective modifier in vanilla and balsamic fragrance bases, providing depth that generic saturated aldehydes cannot achieve [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipid oxidation marker research
Specific volatile marker profile for omega‑3 oil degradation
Formation kinetics and correlation with long‑chain PUFA oxidation
Dairy, cream, and green tea flavor development
Low-threshold creamy‑green sensory character
Dose‑response and sensory balance at ppb‑level inclusion
GC‑MS / GC‑FID analytical reference standard
Certified purity tier and well‑characterized retention behavior
Inter‑laboratory reproducibility and calibration linearity
Olfactory neuroscience signaling research
Dual adenylate cyclase / phospholipase C pathway activation
Receptor‑specific signaling cascade interpretation in olfactory sensory neurons

Physical Description

slightly yellow liquid with a fatty, green odour

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

112.088815002 g/mol

Monoisotopic Mass

112.088815002 g/mol

Heavy Atom Count

8

Density

0.843-0.855

UNII

WLK79PR715

GHS Hazard Statements

Aggregated GHS information provided by 1500 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (14.27%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (85.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (85.73%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (85.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6728-31-0

Wikipedia

(4Z)-4-heptenal

Use Classification

Fragrance Ingredients

General Manufacturing Information

4-Heptenal, (4Z)-: ACTIVE

Explore Compound Types